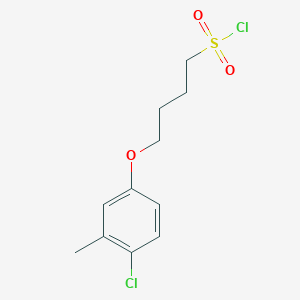

4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride

CAS No.: 1340044-27-0

Cat. No.: VC3081022

Molecular Formula: C11H14Cl2O3S

Molecular Weight: 297.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1340044-27-0 |

|---|---|

| Molecular Formula | C11H14Cl2O3S |

| Molecular Weight | 297.2 g/mol |

| IUPAC Name | 4-(4-chloro-3-methylphenoxy)butane-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C11H14Cl2O3S/c1-9-8-10(4-5-11(9)12)16-6-2-3-7-17(13,14)15/h4-5,8H,2-3,6-7H2,1H3 |

| Standard InChI Key | QLHCQHREPCPQCB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)OCCCCS(=O)(=O)Cl)Cl |

| Canonical SMILES | CC1=C(C=CC(=C1)OCCCCS(=O)(=O)Cl)Cl |

Introduction

Chemical Properties and Structure

Basic Physicochemical Properties

4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride is characterized by its specific molecular structure containing both a sulfonyl chloride functional group and a substituted phenoxy moiety. The compound's key physicochemical properties are summarized in Table 1.

| Property | Value |

|---|---|

| CAS Number | 1340044-27-0 |

| Molecular Formula | C₁₁H₁₄Cl₂O₃S |

| Molecular Weight | 297.2 g/mol |

| SMILES Notation | Cc1cc(OCCCCS(=O)(=O)Cl)ccc1Cl |

| InChI | InChI=1S/C11H14Cl2O3S/c1-9-8-10(4-5-11(9)12)16-6-2-3-7-17(13,14)15/h4-5,8H,2-3,6-7H2,1H3 |

| InChI Key | QLHCQHREPCPQCB-UHFFFAOYSA-N |

| Physical State | Colorless to light-yellow liquid |

The compound features a 4-chloro-3-methylphenoxy group connected to a butane-1-sulfonyl chloride chain. This structural arrangement contributes to its unique chemical reactivity and potential applications in organic synthesis and medicinal chemistry .

Structural Features

The structure of 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride can be divided into three key components:

-

The 4-chloro-3-methylphenyl group, which contributes to the lipophilicity and steric properties

-

The oxygen linker that connects the aromatic ring to the aliphatic chain

-

The butane-1-sulfonyl chloride segment, which serves as the reactive electrophilic center

This combination of functional groups creates a molecule with diverse reactivity patterns, particularly focused on the highly electrophilic sulfonyl chloride group that readily undergoes nucleophilic substitution reactions.

Synthesis and Preparation Methods

General Synthetic Routes

The synthesis of 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-chloro-3-methylphenol with butane-1-sulfonyl chloride under controlled conditions. This reaction is usually performed in the presence of a suitable base to neutralize the hydrochloric acid formed during the reaction.

A general synthetic route can be outlined as follows:

-

Preparation of 4-chlorobutane-1-sulfonyl chloride from thiophane or thiophane sulfoxide

-

Reaction with 4-chloro-3-methylphenol in the presence of a base

-

Purification of the final product

Similar compounds like 4-chlorobutane-1-sulfonyl chloride are synthesized through the reaction of thiophane with chlorine in the presence of water. This approach may be adapted for the preparation of the target compound by subsequent reaction with 4-chloro-3-methylphenol .

Optimized Synthesis Protocol

Based on related sulfonyl chloride compounds, an optimized protocol for the synthesis of 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride could involve:

-

Reaction of thiophane (1 mol) with chlorine (≤3 mol) in the presence of excess water at temperatures between 20-90°F

-

Isolation of the resulting 4-chlorobutane-1-sulfonyl chloride

-

Reaction with 4-chloro-3-methylphenol in the presence of a base such as pyridine or triethylamine

-

Purification of the final product through appropriate techniques such as vacuum distillation

The reaction conditions must be carefully controlled, particularly with regard to temperature and moisture levels, as sulfonyl chlorides are susceptible to hydrolysis .

Chemical Reactions and Reactivity

Nucleophilic Substitution Reactions

The sulfonyl chloride group in 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride is highly electrophilic and readily undergoes nucleophilic substitution reactions with various nucleophiles:

-

Reaction with Amines: Forms sulfonamides, which are important in pharmaceutical applications

-

Reaction with Alcohols: Produces sulfonate esters

-

Reaction with Thiols: Generates thiosulfonates

These nucleophilic substitution reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the electrophilic sulfur atom, followed by the elimination of the chloride leaving group.

Oxidation and Reduction Reactions

Although less common than substitution reactions, 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride can potentially undergo oxidation and reduction reactions under appropriate conditions. The specific products formed depend on the reagents and reaction conditions employed.

Applications in Scientific Research

Use as a Chemical Intermediate

4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride serves as an important intermediate in organic synthesis, particularly in the preparation of:

-

Sulfonamides for pharmaceutical applications

-

Sulfonate esters for use as protecting groups or leaving groups

-

Various sulfone derivatives with potential biological activities

The compound's dual functionality (sulfonyl chloride and substituted phenoxy group) makes it particularly valuable in the synthesis of complex molecules with specific structural requirements.

Biological Applications

Based on its structural features and comparative analysis with similar compounds, 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride has potential applications in developing:

-

Antimicrobial agents, particularly those targeting Gram-positive and Gram-negative bacteria

-

Anti-inflammatory compounds that may inhibit pro-inflammatory cytokine production

-

Enzyme inhibitors that can modulate biological pathways through covalent modification of key residues

Research suggests that compounds containing the sulfonyl chloride functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to enzyme inhibition or modulation of receptor activity.

Biological Activity

Antimicrobial Properties

While specific data for 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride is limited, similar sulfonyl chloride derivatives have demonstrated significant antimicrobial activity. Table 2 presents comparative minimum inhibitory concentration (MIC) values of related compounds against various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 128 |

The antimicrobial activity is likely attributed to the compound's ability to interact with essential proteins in microbial cells, potentially through covalent modification of nucleophilic amino acid residues.

Anti-inflammatory Effects

Studies on related compounds suggest that 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride may possess anti-inflammatory properties. This activity is potentially mediated through inhibition of pro-inflammatory cytokine production in activated macrophages, indicating possible applications in treating inflammatory conditions.

The anti-inflammatory mechanism likely involves interaction with specific cellular proteins involved in inflammatory signaling pathways, though further research is needed to elucidate the precise molecular targets and mechanisms.

Comparison with Similar Compounds

Structural Analogs

4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride shares structural similarities with several other compounds, allowing for comparative analysis of structure-activity relationships. Table 3 presents a comparison of key related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride | C₁₁H₁₄Cl₂O₃S | 297.2 | Reference compound |

| 4-(4-Methylphenoxy)butane-1-sulfonyl chloride | C₁₁H₁₅ClO₃S | 262.75 | Lacks chlorine on phenyl ring |

| 4-Chlorobutane-1-sulfonyl chloride | C₄H₈Cl₂O₂S | 191.08 | Lacks phenoxy group |

| 3-Chloro-4-methylbenzenesulfonyl chloride | C₇H₆Cl₂O₂S | 225.083 | Different carbon chain structure |

The structural variations among these compounds can significantly influence their reactivity, stability, and biological activities .

Reactivity Comparison

The reactivity of 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride compared to its structural analogs is primarily influenced by:

-

The electron-withdrawing effects of the chlorine substituent on the phenyl ring

-

The electron-donating properties of the methyl group

-

The length and flexibility of the linking chain between the phenoxy and sulfonyl chloride groups

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume